2-(Chloromethyl)allyltrichlorosilane

Overview

Description

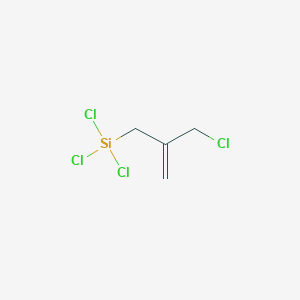

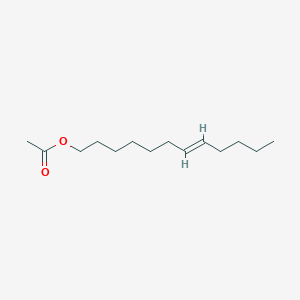

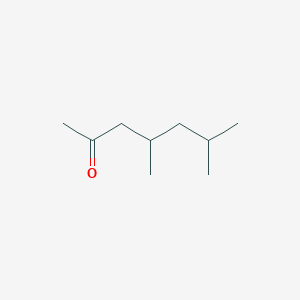

2-(Chloromethyl)allyltrichlorosilane is a useful research compound. Its molecular formula is C4H6Cl4Si and its molecular weight is 224 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalysis and Synthesis of Homoallylic Alcohols

2-(Chloromethyl)allyltrichlorosilane is utilized as a key reactant in the field of organocatalysis. It has been employed in the allylation of aldehydes, catalyzed by various organocatalysts like polymer-supported formamides, leading to the production of homoallylic alcohols. This process is notable for its high yields and the recyclability of the polymer catalysts without a loss in activity (Ogawa, Sugiura, & Kobayashi, 2003).

Allyl-Migration Reactions

In the realm of organometallic chemistry, this compound undergoes intriguing transformations like allyl migration reactions catalyzed by aluminum chloride. These reactions result in the formation of various organosilicon compounds, offering a pathway to synthesize complex molecules (Jung et al., 2004).

Enhancement of Catalytic Performance

The compound has also been reported to enhance catalytic performance in chemical reactions. For instance, polystyrenes with chiral phosphoramide substituents used as Lewis base catalysts in the asymmetric addition of this compound showed significantly better catalytic activity and higher enantioselectivity compared to their low-molecular-weight counterparts (Oyama, Yoshioka, & Tomoi, 2005).

Thermal Decomposition Studies

The compound's behavior under thermal conditions has been a subject of study as well. Research into the thermal decomposition of this compound has revealed the formation of labile intermediates like dichlorosilylene, allyl radical, and atomic chlorine, providing insights into its reaction mechanisms and potential applications in synthesis and materials science (Boganov et al., 2016).

Polymer and Ceramic Synthesis

Moreover, it's been used in the synthesis of branched polycarbosilanes, a class of polymers with potential applications in ceramics and materials science. These polymers can be cross-linked thermally, and their pyrolysis yields ceramics, indicating their utility in high-temperature applications (Huang et al., 2007).

Mechanism of Action

Target of Action

2-(Chloromethyl)allyltrichlorosilane is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions where it is used as an intermediate. It plays a crucial role in the synthesis of various organosilicon compounds .

Mode of Action

The compound contains reactive trichlorosilyl and allyl groups . The trichlorosilyl group undergoes usual alcoholysis to give the trialkoxyallylsilane . In the presence of Lewis bases, the reagent allylates aldehydes . This interaction with its targets leads to the formation of new compounds.

Biochemical Pathways

It is used in the synthesis of 2,11-bis(methylidene)spermine, an inhibitor of spermine oxidase . Spermine oxidase is an enzyme involved in the catabolism of polyamines, which are essential for cell growth and differentiation .

Pharmacokinetics

Its physical and chemical properties such as melting point, boiling point, and solubility can influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound is the formation of new compounds. For example, it can be used in the synthesis of 2,11-bis(methylidene)spermine , and branched side chains of conjugated polymers .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)allyltrichlorosilane plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors and polymers. It interacts with enzymes such as spermine oxidase, where it can be used to synthesize inhibitors like 2,11-bis(methylidene)spermine . This interaction is crucial as it helps in the regulation of polyamine metabolism, which is vital for cell growth and differentiation. Additionally, this compound is involved in the synthesis of branched side chains of conjugated polymers, which are important in materials science .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in the polyamine metabolic pathway, thereby impacting cell proliferation and apoptosis . Moreover, this compound can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For example, its interaction with spermine oxidase results in the inhibition of this enzyme, which in turn affects the polyamine metabolic pathway . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions but can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell growth and metabolism . These effects are often observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as the inhibition of specific enzymes and the regulation of metabolic pathways . At high doses, this compound can be toxic and cause adverse effects, including cellular damage and organ toxicity . Threshold effects are often observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the polyamine metabolic pathway. It interacts with enzymes such as spermine oxidase and other cofactors, affecting the levels of metabolites and the overall metabolic flux . These interactions are crucial for maintaining cellular homeostasis and regulating various biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and other biomolecules, thereby affecting its overall function and efficacy .

Properties

IUPAC Name |

trichloro-[2-(chloromethyl)prop-2-enyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl4Si/c1-4(2-5)3-9(6,7)8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFJNNLIAXEOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C[Si](Cl)(Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402944 | |

| Record name | 2-(CHLOROMETHYL)ALLYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18147-84-7 | |

| Record name | 2-(CHLOROMETHYL)ALLYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro[2-(chloromethyl)allyl]silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)